molecular formula C16H35NO6P2 B8334577 Tetraethyl Incandronate

Tetraethyl Incandronate

Cat. No.: B8334577
M. Wt: 399.40 g/mol
InChI Key: OJWJPSDEEWTQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethyl Incandronate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of two phosphonate groups attached to a methylene bridge, which is further connected to a cycloheptylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraethyl Incandronate typically involves the reaction of tetraethyl methylenediphosphonate with cycloheptylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality of the final product. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl Incandronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives .

Scientific Research Applications

Tetraethyl Incandronate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.

    Medicine: Explored for its potential use in drug development, especially for conditions related to bone metabolism and cancer.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Mechanism of Action

The mechanism of action of Tetraethyl Incandronate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tetraethyl methylenediphosphonate
  • Tetramethyl methylenediphosphonate
  • Bis(diethoxyphosphinyl)methane

Uniqueness

Tetraethyl Incandronate is unique due to the presence of the cycloheptylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C16H35NO6P2

Molecular Weight

399.40 g/mol

IUPAC Name

N-[bis(diethoxyphosphoryl)methyl]cycloheptanamine

InChI

InChI=1S/C16H35NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-15-13-11-9-10-12-14-15/h15-17H,5-14H2,1-4H3

InChI Key

OJWJPSDEEWTQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(NC1CCCCCC1)P(=O)(OCC)OCC)OCC

Origin of Product

United States

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